molecular formula C19H20N4O3S B1222296 N-(1H-benzimidazol-2-ylmethyl)-4-(1-pyrrolidinylsulfonyl)benzamide

N-(1H-benzimidazol-2-ylmethyl)-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B1222296
M. Wt: 384.5 g/mol
InChI Key: RGEJEBFSAUMZKZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-(1-pyrrolidinylsulfonyl)benzamide is a sulfonamide.

Scientific Research Applications

Antimicrobial Properties

N-Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for their antimicrobial activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The study suggests that certain derivatives exhibit significant antimicrobial properties, highlighting their potential in this field (Sethi et al., 2016).

Anticancer Potential

Benzimidazole derivatives have been explored for their potential anticancer properties. One study synthesized various derivatives and conducted in vitro anticancer evaluation using the NCI 60 Cell screen. Some compounds showed activity against breast cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Inhibitory Effects on Vascular Endothelial Growth Factor Receptor-2

Some benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit strong kinase selectivity and have shown efficacy in vivo in human lung and colon carcinoma xenograft models, suggesting their use in cancer therapy (Borzilleri et al., 2006).

Luminescent Properties and Mechanochromic Behavior

Certain pyridyl substituted benzamide derivatives demonstrate luminescent properties in both solution and solid state. These compounds exhibit aggregation-enhanced emission and respond to multiple stimuli. Their unique optical properties make them interesting for research in materials science (Srivastava et al., 2017).

Potential in Polymerase Inhibition

Benzimidazole carboxamide derivatives have shown effectiveness as inhibitors of poly(ADP-ribose) polymerase (PARP), with some compounds demonstrating potent enzyme inhibition and cellular potency. These findings indicate their potential application in the development of new therapeutic agents (Penning et al., 2010).

Structural Applications in Coordination Chemistry

Benzimidazole ligands have been used in the synthesis of coordination polymers and complexes with various metals. The structural analysis of these compounds contributes to the understanding of molecular geometry and potential applications in coordination chemistry (Angulo-Cornejo et al., 2000).

Exploration in Tuberculosis Therapy

Research into benzimidazole derivatives for the treatment of tuberculosis has shown promising results. Novel derivatives have been synthesized and evaluated for their antitubercular activity, providing insights into potential new treatments for this serious disease (Revathi et al., 2015).

properties

Product Name

N-(1H-benzimidazol-2-ylmethyl)-4-(1-pyrrolidinylsulfonyl)benzamide

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C19H20N4O3S/c24-19(20-13-18-21-16-5-1-2-6-17(16)22-18)14-7-9-15(10-8-14)27(25,26)23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2,(H,20,24)(H,21,22)

InChI Key

RGEJEBFSAUMZKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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